molecular formula C11H14BrFO2 B15324960 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene

Cat. No.: B15324960
M. Wt: 277.13 g/mol
InChI Key: RZIBQCPUPMPTRB-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a fluorine atom, and a 2-methoxyethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzene, which is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 1-(2-bromoethyl)-4-fluorobenzene.

    Etherification: The intermediate 1-(2-bromoethyl)-4-fluorobenzene is then reacted with 2-methoxyethanol in the presence of a base to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes.

Scientific Research Applications

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals.

    Biological Studies: It is used in studies to understand the interactions of organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the 2-methoxyethoxyethyl group can interact with polar and nonpolar environments. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

    1-(2-Bromoethyl)-4-fluorobenzene: Lacks the 2-methoxyethoxy group, making it less polar.

    1-(2-Methoxyethoxy)-4-fluorobenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    1-(2-Bromo-1-(2-methoxyethoxy)ethyl)benzene: Lacks the fluorine atom, affecting its electronic properties.

Uniqueness: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which provide a combination of reactivity and electronic properties. The 2-methoxyethoxyethyl group adds polarity, enhancing its solubility in polar solvents and its ability to interact with various molecular environments.

Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-fluorobenzene

InChI

InChI=1S/C11H14BrFO2/c1-14-6-7-15-11(8-12)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3

InChI Key

RZIBQCPUPMPTRB-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC=C(C=C1)F

Origin of Product

United States

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